molecular formula C22H30N2O4S B2992992 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097928-38-4

3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2992992
CAS No.: 2097928-38-4
M. Wt: 418.55
InChI Key: XMXQWKSZAQBGRJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic compound featuring a benzamide core with multiple ethoxy groups and a pyrrolidinyl moiety linked to a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophenyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrrolidinyl moiety. The ethoxy groups are then added through a series of etherification reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The ethoxy groups can be oxidized to form ethyl esters.

  • Reduction: : The benzamide core can be reduced to form an amine.

  • Substitution: : The thiophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like halides or alkyl groups can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Ethyl esters of the corresponding acids.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Derivatives with different substituents on the thiophenyl group.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the triethoxy groups and the pyrrolidinyl moiety linked to a thiophenyl group. Similar compounds might include other benzamide derivatives or compounds with similar functional groups, but the exact structure and arrangement of these groups set this compound apart.

List of Similar Compounds

  • Trimethoxyphenyl (TMP) derivatives

  • Thienothiophenes

  • Benzamide derivatives with different substituents

Properties

IUPAC Name

3,4,5-triethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-4-26-19-11-17(12-20(27-5-2)21(19)28-6-3)22(25)23-18-7-9-24(14-18)13-16-8-10-29-15-16/h8,10-12,15,18H,4-7,9,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQWKSZAQBGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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